Cas no 2034387-69-2 (2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide)
![2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide structure](https://www.kuujia.com/scimg/cas/2034387-69-2x500.png)
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4-fluorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-fluorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
- 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
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- Inchi: 1S/C18H18FN3O3/c19-14-3-5-16(6-4-14)25-12-17(23)21-10-13-8-15(11-20-9-13)22-7-1-2-18(22)24/h3-6,8-9,11H,1-2,7,10,12H2,(H,21,23)
- InChI Key: NCAWPYXHGXCQQM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCC(NCC1=CN=CC(=C1)N1C(CCC1)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 469
- XLogP3: 1.2
- Topological Polar Surface Area: 71.5
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-1783-75mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-2mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-40mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-2μmol |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-1mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-15mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-25mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-50mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-100mg |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6562-1783-5μmol |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide |
2034387-69-2 | 5μmol |
$63.0 | 2023-09-08 |
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide Related Literature
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
Additional information on 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
Introduction to 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide (CAS No. 2034387-69-2)
2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2034387-69-2, represents a confluence of fluorinated aromatic rings, pyridine moieties, and an amide functional group, all of which contribute to its complex pharmacophoric properties.
The molecular structure of 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide encompasses several key pharmacologically relevant moieties. The 4-fluorophenoxy group introduces a fluorine atom into an aromatic ring, which is a common modification in drug design aimed at enhancing metabolic stability and binding affinity. The presence of a pyridine ring in the structure suggests potential interactions with biological targets such as enzymes and receptors, which are often characterized by nitrogen-containing heterocycles. Additionally, the amide functional group provides a polar moiety that can facilitate interactions with biological systems, making this compound a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage advanced chemical scaffolds. The combination of fluorine substitution and nitrogen-containing heterocycles in 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide aligns with current trends in medicinal chemistry, where such structural features are often associated with enhanced pharmacological activity. Specifically, the fluorophenoxy moiety has been extensively studied for its role in modulating enzyme inhibition and receptor binding, while the pyridine and amide groups are frequently incorporated into drug candidates targeting neurological and inflammatory disorders.
The potential applications of 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide extend across multiple therapeutic areas. For instance, the structural motif shared by this compound with known bioactive molecules suggests its utility in developing inhibitors of kinases and other enzymes involved in signal transduction pathways. Furthermore, the fluorine atom's electronic properties may enhance binding interactions with target proteins, potentially leading to more potent and selective drug candidates. Preliminary computational studies have indicated that this compound may exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability, which are critical factors in drug development.
Recent advancements in chemical biology have enabled more detailed exploration of the interactions between small molecules and biological targets. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of compounds like 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide to their intended targets. These studies have revealed that the fluorophenoxy and pyridine moieties play crucial roles in stabilizing interactions through hydrogen bonding and hydrophobic effects. Such insights are invaluable for optimizing lead compounds into viable drugs.
The synthesis of 2-(4-fluorophenoxy)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide represents a testament to the ingenuity of modern synthetic chemistry. The multi-step process involves strategic functional group transformations, including condensation reactions to form the amide linkage and palladium-catalyzed cross-coupling reactions to introduce the pyridine moieties. These synthetic strategies highlight the importance of advanced methodologies in constructing complex molecular architectures required for drug discovery.
In conclusion, 2-(4-fluorophenoxy)-N-{[5-(2-oxtopyrrolidin-l -yI)pyridln -3 -yI)methvl}acetarnide (CAS No. 2034387 -69 -Z) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of fluorinated aromatic rings, pyridine moieties, and an amide group positions it as a promising candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.
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